2-Mercaptothiazole

Vue d'ensemble

Description

2-Mercaptothiazole (2-MT) is a commonly used chemical compound found in many industrial and laboratory applications. 2-MT is an organosulfur compound and is also known as mercaptobenzothiazole (MBT). It is used as an intermediate in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an antioxidant, corrosion inhibitor, and catalyst. 2-MT is a colorless to pale yellow solid with a pungent odor.

Applications De Recherche Scientifique

Antimicrobial Activity

2-Mercaptothiazole (MBT) demonstrates significant antimicrobial properties. Kuznetsova et al. (2017) studied its use as an active agent in antifouling and anticorrosion coatings, finding it effective in various pH and salinity conditions (Kuznetsova et al., 2017).

Enzyme Inhibition

Palmer and Roberts (1967) discovered that MBT is a potent inhibitor of banana polyphenoloxidase, highlighting its potential in biochemical applications (Palmer & Roberts, 1967).

Bioactive and Industrial Importance

Azam and Suresh (2012) noted the significance of 2-Mercaptobenzothiazoles in both biological and industrial contexts, emphasizing their antimicrobial, antifungal, and enzyme inhibiting activities (Azam & Suresh, 2012).

Corrosion Inhibition

MBT has been studied for its role in inhibiting corrosion, especially for metals like copper. Finšgar and Merl (2014) investigated its effectiveness as a corrosion inhibitor in chloride solutions, noting its mixed-type inhibition properties (Finšgar & Merl, 2014).

Cancer Research

Kini, Swain, and Gandhi (2007) synthesized derivatives of MBT for evaluation against human cervical cancer cell lines, showing its potential in cancer research (Kini, Swain, & Gandhi, 2007).

Lipid Analysis

Astigarraga et al. (2008) employed MBT as a matrix for lipid analysis from tissue extracts, indicating its utility in biochemical analysis and imaging mass spectrometry (Astigarraga et al., 2008).

Vulcanisation and Julia Olefination

Wu, Hussein, Ross, and McGeary (2012) reviewed the chemistry of 2-mercaptobenzothiazole, including its application in rubber vulcanization and the Julia olefination reaction, highlighting its versatile industrial applications (Wu, Hussein, Ross, & McGeary, 2012).

Adsorption and Thermal Stability Studies

The adsorption characteristics and thermal stability of MBT on metallic surfaces were explored by Wu, Wiame, Maurice, and Marcus (2020), providing insights into its practical applications in corrosion prevention (Wu, Wiame, Maurice, & Marcus, 2020).

Viscosity Modification in Rubber

Zeng, Yu, Wang, Wei, and Liu (2014) utilized MBT in modifying the viscosity of natural rubber, showing its impact on the physical properties of rubber products (Zeng, Yu, Wang, Wei, & Liu, 2014).

Heavy Metal Sorption

Filho, Polito, and Gushikem (1995) demonstrated the use of MBT-clay composites for the sorption and preconcentration of heavy metals from aqueous solutions, underscoring its environmental applications (Filho, Polito, & Gushikem, 1995).

Plant Assimilation and Metabolism

LeFevre, Portmann, Müller, Sattely, and Luthy (2016) studied the assimilation kinetics and metabolism of MBT in plants, providing valuable insights into environmental interactions and potential implications for water reuse (LeFevre, Portmann, Müller, Sattely, & Luthy, 2016).

Human Biomonitoring

Murawski et al. (2020) conducted human biomonitoring studies of MBT in children and adolescents in Germany, offering a perspective on human exposure and potential health impacts (Murawski et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Mercaptothiazole is an organosulfur compound . It has been reported to inhibit the enzyme thyroid peroxidase in humans .

Mode of Action

It is known that the compound interacts with its targets through its sulfur atom, which can form covalent bonds with certain amino acid residues in proteins . This interaction can lead to changes in the structure and function of the target proteins .

Biochemical Pathways

Given its inhibitory effect on thyroid peroxidase, it can be inferred that it may affect thyroid hormone synthesis .

Pharmacokinetics

It is known that the compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation .

Result of Action

Its inhibitory effect on thyroid peroxidase suggests that it may disrupt thyroid hormone synthesis, potentially leading to changes in metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Furthermore, its reactivity can be influenced by the presence of other chemical species in the environment .

Analyse Biochimique

Biochemical Properties

It is known that organosulfur compounds can interact with enzymes, proteins, and other biomolecules, potentially influencing their function

Cellular Effects

Organosulfur compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that organosulfur compounds can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular targets and mechanisms of 2-Mercaptothiazole remain to be determined.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-characterized

Propriétés

IUPAC Name |

3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVLSHAVSIYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205381 | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-09-6, 5685-05-2 | |

| Record name | 2-Thiazolethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

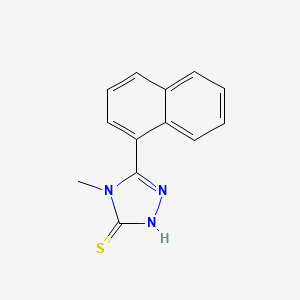

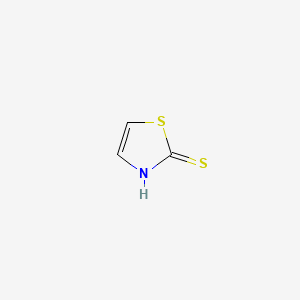

ANone: 2-Mercaptothiazole has the molecular formula C3H3NS2. Its structure consists of a five-membered ring containing a nitrogen atom and a sulfur atom, with a mercapto (-SH) group attached to the carbon adjacent to the nitrogen.

ANone: The molecular weight of this compound is 117.20 g/mol.

A: Spectroscopic data, including 1H-NMR, 13C-NMR, FT-IR, and Mass Spectroscopy, have been used to characterize the structure of this compound and its derivatives [, ]. This data can be used to identify the compound and confirm its purity.

A: this compound can exist in two tautomeric forms: the thiol form and the thione form. Vibrational studies have investigated the tautomerism and associations of this compound, providing insights into its structure and reactivity [].

A: this compound derivatives can be synthesized by reacting phenacyl bromide with ammonium dithiocarbamate [, ]. Alternative methods involve the cyclocondensation of ketones with specific reagents like [hydroxy(tosyloxy)iodo]benzene and ammonium dithiocarbamate [, ].

A: this compound is a valuable building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazoles [].

A: The presence of the mercapto group and the thiazole ring in this compound contributes to its activity as a vulcanization accelerator []. It plays a crucial role in the formation of intermediate compounds during the vulcanization process.

ANone: Common derivatives of this compound include 4-phenyl-2-mercaptothiazole, 5-ethyl-2-mercaptothiazole, and various bis-(2-mercaptothiazoles). These derivatives often exhibit modified properties compared to the parent compound and find use in diverse applications.

A: Research indicates that this compound can inhibit cellular detoxification of NO in Escherichia coli []. It demonstrates a potent inhibitory effect on the Hmp enzyme, a key player in NO detoxification under oxygenated conditions.

A: Structure-activity relationship studies revealed that both sulfur atoms in this compound are crucial for its ability to inhibit NO detoxification []. Modifications to these sulfur atoms could potentially alter or diminish its inhibitory effect.

A: While both this compound and 2-mercaptobenzothiazole can inhibit NO detoxification, they exhibit distinct mechanisms of action []. 2-Mercaptobenzothiazole primarily affects Hmp catalysis, while this compound shows a broader impact on protein synthesis and hmp transcript levels.

A: The ability of this compound and its analogues to interfere with bacterial NO detoxification pathways suggests their potential as novel therapeutic agents for bacterial infections []. Further research is needed to explore their efficacy and safety in clinical settings.

A: 5-ethyl-2-mercaptothiazole has shown potential as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry []. This application allows for the analysis of a broad range of analytes, including peptides, carbohydrates, and polymers.

A: Compared to established MALDI matrices, 5-ethyl-2-mercaptothiazole enables the detection of analyte ions in both positive and negative ion modes []. This property enhances the versatility and analytical capabilities of MALDI mass spectrometry.

A: Bis-(2-mercaptothiazoles), containing two this compound units linked together, exhibit unique structural features and electronic properties []. They have shown potential applications in areas like luminescent materials and metal complexation.

A: this compound, specifically its 4,5-dimethyl derivative, forms a colored complex with rhodium []. This complex can be extracted with chloroform, allowing for the separation and subsequent colorimetric determination of rhodium in the presence of iridium.

A: Studies have investigated this compound as a corrosion inhibitor for steel in crude oil storage tanks []. Its effectiveness was evaluated using potentiodynamic techniques, demonstrating its potential in protecting steel infrastructure.

ANone: As with any chemical compound, appropriate safety measures and adherence to relevant SHE (Safety, Health, and Environment) regulations are essential when handling and using this compound.

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the thermodynamic parameters and electronic properties of this compound derivatives [, ]. These studies help in understanding their reactivity, stability, and other physicochemical characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)

![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)

![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)

![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)

![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)